molecular formula C15H25NO5S B12189781 N-(3-hydroxypropyl)-3,4-dipropoxybenzene-1-sulfonamide

N-(3-hydroxypropyl)-3,4-dipropoxybenzene-1-sulfonamide

Cat. No.: B12189781
M. Wt: 331.4 g/mol
InChI Key: AOEWRKMNERLRFP-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-3,4-dipropoxybenzene-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with propoxy groups and a hydroxypropyl chain

Properties

Molecular Formula

C15H25NO5S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(3-hydroxypropyl)-3,4-dipropoxybenzenesulfonamide

InChI

InChI=1S/C15H25NO5S/c1-3-10-20-14-7-6-13(12-15(14)21-11-4-2)22(18,19)16-8-5-9-17/h6-7,12,16-17H,3-5,8-11H2,1-2H3

InChI Key

AOEWRKMNERLRFP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCCCO)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-3,4-dipropoxybenzene-1-sulfonamide typically involves the reaction of 3,4-dipropoxybenzenesulfonyl chloride with 3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while reducing the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-3,4-dipropoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The propoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of N-(3-oxopropyl)-3,4-dipropoxybenzene-1-sulfonamide.

    Reduction: Formation of N-(3-hydroxypropyl)-3,4-dipropoxybenzene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxypropyl)-3,4-dipropoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-3,4-dipropoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The hydroxypropyl and propoxy groups can enhance the compound’s solubility and facilitate its interaction with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxypropyl)-3,4-dimethoxybenzene-1-sulfonamide
  • N-(3-hydroxypropyl)-3,4-dipropoxybenzene-1-carboxamide
  • N-(3-hydroxypropyl)-3,4-dipropoxybenzene-1-phosphonamide

Uniqueness

N-(3-hydroxypropyl)-3,4-dipropoxybenzene-1-sulfonamide is unique due to the presence of both propoxy groups and a sulfonamide group, which confer distinct chemical properties and reactivity

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